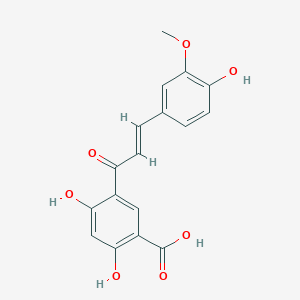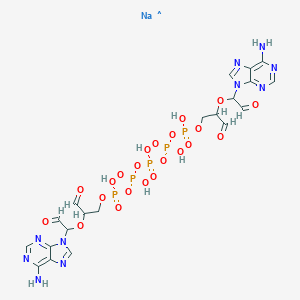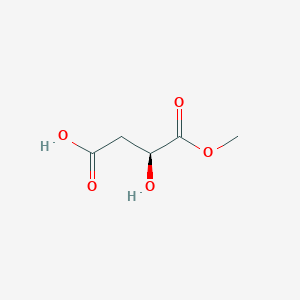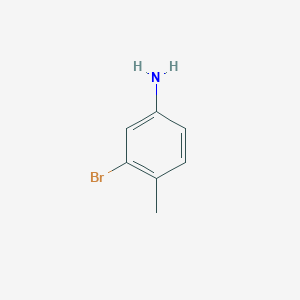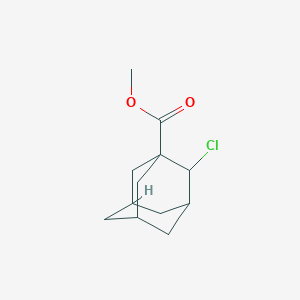
Methyl 2-chloroadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloroadamantane-1-carboxylate, also known as Methyl 2-chloroadamantane-1-carboxylic acid or MCAC, is a synthetic compound that has been widely used in scientific research. It belongs to the adamantane family of compounds and is structurally similar to amantadine, a well-known antiviral drug. MCAC has been found to exhibit a range of interesting properties, including antiviral, antibacterial, and anti-inflammatory effects.
Applications De Recherche Scientifique
MCAC has been used in a variety of scientific research applications. It has been shown to have antiviral activity against a number of viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex virus. MCAC has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, MCAC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of MCAC is not fully understood, but it is believed to involve inhibition of viral replication and interference with viral entry into host cells. MCAC has been shown to inhibit the activity of the M2 ion channel of influenza A virus, which is essential for viral replication. In addition, MCAC has been shown to inhibit the activity of the neuraminidase enzyme of influenza virus, which is required for the release of new virus particles from infected cells.
Effets Biochimiques Et Physiologiques
MCAC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MCAC has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, MCAC has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
MCAC is a useful compound for scientific research due to its antiviral, antibacterial, and anti-inflammatory properties. It is relatively easy to synthesize and has a high purity. However, there are some limitations to its use in lab experiments. MCAC is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on MCAC. One area of interest is the development of new derivatives of MCAC with improved antiviral, antibacterial, and anti-inflammatory properties. Another area of interest is the investigation of the mechanism of action of MCAC, which may lead to the development of new drugs for the treatment of viral infections and inflammatory diseases. Finally, the use of MCAC in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of MCAC involves the reaction of 2-chloroadamantane with methyl chloroformate in the presence of a base such as pyridine. The reaction yields MCAC as a white crystalline solid with a melting point of 92-94°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
Numéro CAS |
103549-34-4 |
|---|---|
Nom du produit |
Methyl 2-chloroadamantane-1-carboxylate |
Formule moléculaire |
C12H17ClO2 |
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
methyl 2-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3 |
Clé InChI |
YBOYZNLGOLWXPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
SMILES canonique |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
Synonymes |
methyl 2-chloroadamantane-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



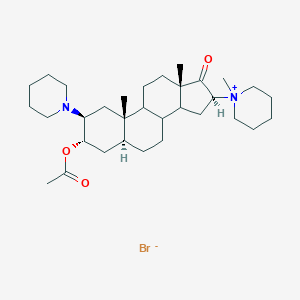
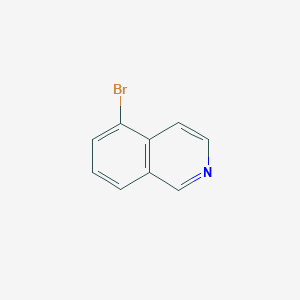
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
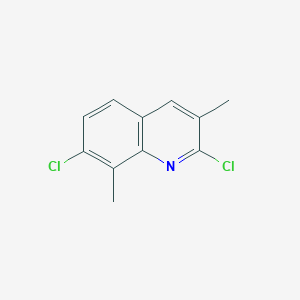

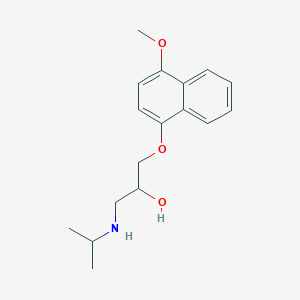
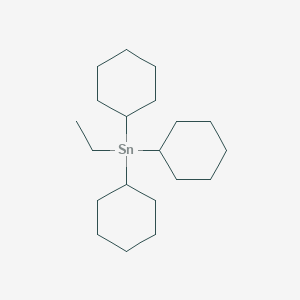
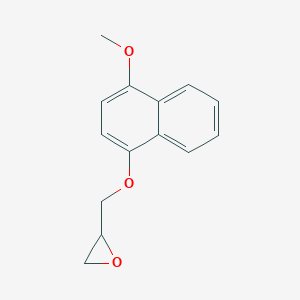
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
